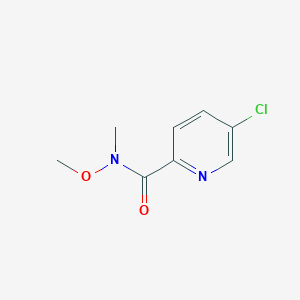
5-Chloro-n-methoxy-n-methylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-n-methoxy-n-methylpicolinamide is a chemical compound with the molecular formula C8H9ClN2O2 . It is a solid substance and its CAS number is 342601-76-7 .
Molecular Structure Analysis
The molecular weight of this compound is 200.62 . The InChI code is 1S/C7H7ClN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) .科学的研究の応用
Synthesis in Pharmaceutical Development
The chemical structure related to 5-Chloro-n-methoxy-n-methylpicolinamide plays a significant role in the synthesis of pharmaceutical compounds. For example, the synthesis process of antitumor drug Sorafenib involves intermediates closely related to the chemical structure , highlighting its importance in the development of cancer treatments. The process features steps such as chloration, esterification, and amidation, leading to the production of key intermediates necessary for the final compound, emphasizing the role of similar chemical structures in medicinal chemistry and drug design (Yao Jian-wen, 2012).
Imaging Agents for Parkinson's Disease
Research into imaging agents for Parkinson's disease has led to the development of compounds featuring moieties similar to this compound. The synthesis of [11C]HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, involves complex chemical syntheses starting from base compounds to produce a tracer with high radiochemical yield and purity. This underscores the utility of such chemical structures in creating diagnostic tools that could advance our understanding and treatment of neurological disorders (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).
Exploration in Fluorescent Probes and Sensors
A significant application of this compound related structures is in the field of chemosensors, where researchers have developed compounds that respond to metal ions such as cadmium. These compounds exhibit increased fluorescence upon binding to specific ions, demonstrating their potential in environmental monitoring and the detection of metal ions in various contexts. Such research paves the way for the development of sensitive and selective sensors for environmental and health-related applications (L. Prodi, M. Montalti, N. Zaccheroni, J. Bradshaw, R. M. Izatt, P. Savage, 2001).
Antitumor Agents Development
The structural motif of this compound is also foundational in the synthesis of novel antitumor agents. A series of derivatives have been evaluated for their efficacy against various cancer cell lines, showcasing the potential for these compounds to inhibit the proliferation of cancer cells. Such studies are crucial for expanding the arsenal of drugs available for cancer treatment, illustrating the broad applicability of this chemical structure in therapeutic development (Nana Meng, Shuyan Zhou, Min Hu, Youzhi Xu, Yong Xia, Xiu-Xiu Zeng, Luoting Yu, 2021).
Safety and Hazards
The safety information available indicates that 5-Chloro-n-methoxy-n-methylpicolinamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
特性
IUPAC Name |
5-chloro-N-methoxy-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVVPDNRDVPTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
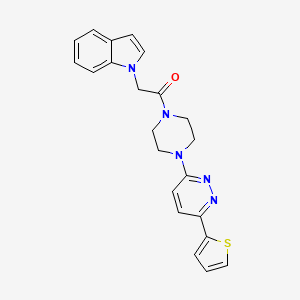
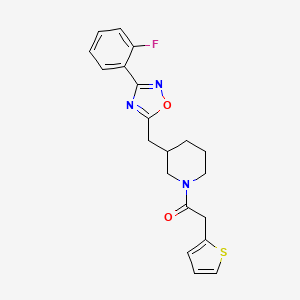

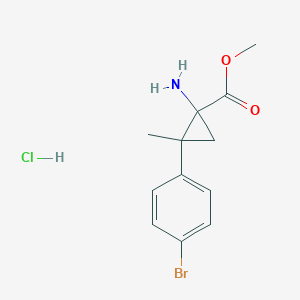
![5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2611318.png)
![Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2611319.png)
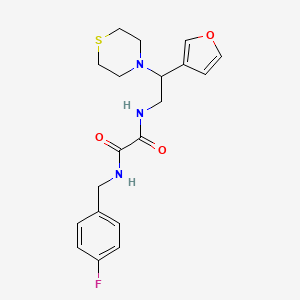
![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2611324.png)
![Methyl 1-[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]piperidine-4-carboxylate](/img/structure/B2611326.png)
![1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2611327.png)
![Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride](/img/structure/B2611329.png)
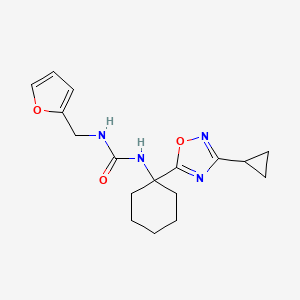
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611335.png)

